molecular formula C18H17N3O2S2 B3309387 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide CAS No. 941952-51-8

3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3309387
CAS No.: 941952-51-8
M. Wt: 371.5 g/mol
InChI Key: FTZSDJHXNIHBJP-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the pyridine ring is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or form hydrogen bonds, while the methoxyphenyl and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide apart is its unique combination of functional groups, which can confer a distinct set of biological activities and chemical reactivity. The presence of both a methoxyphenyl group and a pyridine ring, along with the thiazole ring, allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-4-6-15(7-5-14)24-10-8-17(22)21-18-20-16(12-25-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSDJHXNIHBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
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3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
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3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 6
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

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